3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C29H30N4O2S and its molecular weight is 498.65. The purity is usually 95%.
BenchChem offers high-quality 3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound could be used in protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Antiviral Activity
Heterocycles based on the 1,2,3-triazole moiety, which is structurally similar to the compound , have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activity .
Antibacterial Activity
The derivatives of 1, 3-diazole show different biological activities such as antibacterial activity . Given the structural similarity, the compound could potentially exhibit similar properties.
Antitumor Activity
The derivatives of 1, 3-diazole also show antitumor activity . This suggests that the compound could potentially be used in cancer research.
Antidiabetic Activity
The derivatives of 1, 3-diazole have been reported to show antidiabetic activity . This suggests that the compound could potentially be used in diabetes research.
properties
IUPAC Name |
5-methyl-3-(3-methylbutyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2S/c1-19(2)15-16-33-28(34)26-25(23(17-32(26)4)21-11-7-5-8-12-21)31-29(33)36-18-24-20(3)35-27(30-24)22-13-9-6-10-14-22/h5-14,17,19H,15-16,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATBAIGDFVFZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3CCC(C)C)N(C=C4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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